REACTION_CXSMILES
|
[I:1]I.[Br:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][C:5]=1[C:11]([F:14])([F:13])[F:12]>S([O-])([O-])(=O)=O.[Ag+2].C(O)C>[Br:3][C:4]1[C:5]([C:11]([F:12])([F:13])[F:14])=[CH:6][C:7]([NH2:8])=[C:9]([I:1])[CH:10]=1 |f:2.3|
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Name
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|
Quantity
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1.4 g
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Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
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1.2 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(N)C=C1)C(F)(F)F
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Name
|
|
Quantity
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1.72 g
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Type
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catalyst
|
Smiles
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S(=O)(=O)([O-])[O-].[Ag+2]
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Name
|
|
Quantity
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35 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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This was stirred at room temperature for two and half hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through Celite
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Type
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WASH
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Details
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washed with ethyl acetate
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Type
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WASH
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Details
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The wash solution was washed with aqueous solutions of 10% sodium thiosulfate, saturated sodium bicarbonate, and saturated sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
The desiccant was removed by filtration, and concentration
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1C(F)(F)F)N)I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |